1,1-Diethoxycyclohexane

Catalog No.
S574246
CAS No.
1670-47-9
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxycyclohexane

CAS Number

1670-47-9

Product Name

1,1-Diethoxycyclohexane

IUPAC Name

1,1-diethoxycyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N

SMILES

CCOC1(CCCCC1)OCC

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

1,1-diethoxycyclohexane

Canonical SMILES

CCOC1(CCCCC1)OCC

The exact mass of the compound 1,1-Diethoxycyclohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,1-Diethoxycyclohexane is a highly stable diethyl ketal of cyclohexanone, functioning as a specialized protecting group reagent and organic intermediate . With a boiling point of 205–206 °C and a density of 0.908 g/mL at 25 °C, it offers low volatility and excellent handling characteristics for industrial scale-up . In synthetic workflows, it is primarily procured for transacetalization reactions to form cyclohexylidene-protected diols and as a direct precursor for 1-ethoxycyclohexene via gas-phase thermal elimination, bypassing the need for harsh enolization conditions.

Substituting 1,1-diethoxycyclohexane with the parent cyclohexanone or alternative acetals like 1,1-dimethoxycyclohexane introduces significant process inefficiencies . Direct use of cyclohexanone for diol protection generates water, necessitating energy-intensive Dean-Stark distillation and risking the degradation of moisture-sensitive substrates[1]. Conversely, utilizing 1,1-dimethoxycyclohexane yields methanol during transacetalization, which can cause unwanted transesterification side reactions in complex ester-containing molecules, whereas the ethanol byproduct from 1,1-diethoxycyclohexane is less reactive and easily removed under mild vacuum .

Water-Free Transacetalization Efficiency

When protecting 1,2- and 1,3-diols, the use of 1,1-diethoxycyclohexane drives the reaction forward via the evolution of ethanol, avoiding the hydrolytic risks associated with direct ketone condensation [1]. Compared to cyclohexanone, which generates stoichiometric water requiring azeotropic removal, 1,1-diethoxycyclohexane enables transacetalization under mild Lewis acid catalysis at lower temperatures, preserving sensitive functional groups [1].

Evidence DimensionByproduct generation and removal
Target Compound DataGenerates 2 equivalents of ethanol (removed under mild vacuum)
Comparator Or BaselineCyclohexanone (Generates 1 equivalent of water, requires high-temp azeotropic distillation)
Quantified DifferenceEliminates aqueous byproducts, preventing hydrolysis of sensitive substrates
ConditionsAcid-catalyzed diol protection

Procuring the pre-formed diethyl ketal eliminates the need for aggressive water-removal steps, increasing yields for moisture-sensitive synthetic routes.

Orthogonal Stability of Cyclohexylidene Protecting Groups

Cyclohexylidene acetals formed from 1,1-diethoxycyclohexane exhibit superior stability to mild acidic conditions compared to standard isopropylidene acetals derived from 2,2-dimethoxypropane. This differential stability allows for the selective cleavage of other acid-labile groups without premature deprotection of the diol, making it a critical reagent in complex carbohydrate and polyol synthesis .

Evidence DimensionStability to mild acidic cleavage
Target Compound DataCyclohexylidene acetal (Maintains integrity under mild acid/DDQ treatment)
Comparator Or Baseline2,2-Dimethoxypropane / Isopropylidene acetal (Prone to premature cleavage under identical conditions)
Quantified DifferenceHigher acid stability enables orthogonal deprotection strategies
ConditionsMild acidic environments (e.g., 0.1-0.4 eq DDQ or dilute acetic acid)

Buyers synthesizing complex polyols or carbohydrates should select 1,1-diethoxycyclohexane to ensure protecting group survival during multi-step modifications.

Direct Precursor for 1-Ethoxycyclohexene Synthesis

1,1-Diethoxycyclohexane serves as a highly efficient, direct precursor for the synthesis of 1-ethoxycyclohexene via gas-phase thermal elimination . This route completely bypasses the need for strong bases and alkylating agents required when starting from cyclohexanone, cleanly yielding the target enol ether and ethanol, which streamlines downstream purification and reduces reagent costs .

Evidence DimensionSynthetic route to 1-ethoxycyclohexene
Target Compound Data1,1-Diethoxycyclohexane (Single-step thermal elimination)
Comparator Or BaselineCyclohexanone (Multi-step enolization and ethylation requiring strong base)
Quantified DifferenceReduces step count and eliminates the need for hazardous basic reagents
ConditionsGas-phase thermal elimination vs. standard liquid-phase enolization

For industrial production of enol ethers, starting with 1,1-diethoxycyclohexane significantly lowers process complexity and hazardous waste generation.

Handling and Volatility Profile

With a boiling point of 205–206 °C, 1,1-diethoxycyclohexane offers a significantly lower vapor pressure at ambient temperatures compared to its dimethyl analog, 1,1-dimethoxycyclohexane . This reduced volatility minimizes evaporative losses during storage and handling, and lowers flammability risks in large-scale industrial settings, making it a safer and more process-friendly solvent and reagent .

Evidence DimensionBoiling point and volatility
Target Compound Data1,1-Diethoxycyclohexane (bp 205–206 °C)
Comparator Or Baseline1,1-Dimethoxycyclohexane (bp ~160 °C)
Quantified Difference~45 °C higher boiling point, resulting in substantially lower evaporative loss
ConditionsStandard atmospheric pressure (760 mmHg) handling

Procurement teams prioritizing plant safety and material efficiency will benefit from the reduced volatility and lower evaporative losses of the diethyl ketal.

Carbohydrate and Polyol Synthesis (Protecting Group Strategy)

Due to the enhanced acid stability of the resulting cyclohexylidene acetals, 1,1-diethoxycyclohexane is a highly effective reagent for protecting 1,2- and 1,3-diols in complex carbohydrate chemistry . It allows chemists to perform orthogonal deprotections of other functional groups without compromising the diol protection .

Industrial Production of 1-Ethoxycyclohexene

Leveraging its ability to undergo clean gas-phase thermal elimination, 1,1-diethoxycyclohexane is utilized as a direct, single-step precursor for 1-ethoxycyclohexene . This application avoids the hazardous strong bases required for direct ketone enolization, making it ideal for scale-up manufacturing of enol ethers .

Moisture-Sensitive Transacetalization Workflows

In processes where water generation leads to substrate degradation or poor yields, 1,1-diethoxycyclohexane is deployed instead of cyclohexanone . By releasing ethanol rather than water during acetal formation, it eliminates the need for harsh azeotropic distillation, preserving sensitive intermediates in pharmaceutical synthesis.

Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma

XLogP3

2.4

Density

0.911-0.921 (20°)

UNII

84QSY8U161

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 120 of 1451 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1331 of 1451 companies with hazard statement code(s):;
H412 (96.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1670-47-9

Wikipedia

Cyclohexanone diethyl ketal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexane, 1,1-diethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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